Enadoline

Postsurgical Analgesia Clinical Trial Opioid Comparison

Procure Enadoline (CI-977) as a high-affinity KOR reference agonist (Ki=0.11 nM) for radioligand binding, drug discrimination, and behavioral pharmacology studies. This brain-penetrant tool offers validated potency, translational human pharmacology data, and defined PK-PD profiles for neuroprotection research. Select Enadoline for reproducible, high-impact KOR investigations.

Molecular Formula C24H32N2O3
Molecular Weight 396.5 g/mol
CAS No. 124378-77-4
Cat. No. B054987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnadoline
CAS124378-77-4
SynonymsCAM 569
CAM 570
CAM-569
CAM-570
CI 977
CI-977
enadoline
enadoline hydrochloride, (5R-(5alpha,7alpha,8beta))
enadoline, (5alpha,7alpha,8beta)-(+-)-isomer
enadoline, (5alpha,7alpha,8beta)-(-)-isomer
N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide
PD 129289
PD 129290
PD-129289
PD-129290
Molecular FormulaC24H32N2O3
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4
InChIInChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20-,21-,24-/m0/s1
InChIKeyJMBYBVLCYODBJQ-HFMPRLQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.15 mg/L at 25 °C (est)

Enadoline (CAS 124378-77-4): A High-Affinity Kappa-Opioid Receptor Agonist for Preclinical Neuropharmacology


Enadoline (CI-977, PD 129290) is a synthetic, non-peptide small molecule (C24H32N2O3; MW 396.531) that functions as a highly potent and selective κ-opioid receptor (KOR) agonist [1]. The pharmacologically active enantiomer is the S,S(-)-enantiomer (CAS 124378-77-4), while the corresponding R,R(+)-enantiomer (PD 129289, CAM 569) exhibits markedly lower activity [2]. Enadoline demonstrates high affinity for KOR binding sites, with reported Ki values ranging from 0.11 nM (against [3H]-U69593-labeled κ-sites) to 1.25 nM . The compound is brain-penetrant following systemic administration, making it a widely utilized pharmacological tool for investigating KOR-mediated signaling, behavior, and neuroprotection in preclinical models .

Why Kappa-Opioid Receptor Agonists Are Not Interchangeable: Enadoline's Pharmacological Profile


Kappa-opioid receptor (KOR) agonists represent a structurally and pharmacologically heterogeneous class of compounds, and enadoline is not functionally equivalent to other commonly used KOR agonists such as U-50,488, spiradoline, or ICI-199441 [1]. These agents differ substantially in binding affinity, receptor subtype selectivity, behavioral potency, and clinical tolerability profiles. For instance, while enadoline and U-50,488 both act as arylacetamide-derived KOR agonists, enadoline exhibits significantly higher affinity for the κ-receptor (Ki = 0.11 nM) compared to U-50,488 (Ki ≈ 1-10 nM range depending on assay conditions) . Moreover, enadoline produces distinct discriminative stimulus effects and has been shown to differ from other KOR agonists in its ability to attenuate cocaine self-administration in non-human primates [2]. In human studies, enadoline's side-effect profile (visual distortions, dissociation, increased urinary output) differs markedly from mixed-action or mu-preferring opioids, underscoring that even within the KOR agonist class, compounds are not therapeutically or behaviorally interchangeable [3].

Quantitative Differentiation of Enadoline (CAS 124378-77-4) from Comparator Kappa-Opioid Agonists


Analgesic Efficacy in Postsurgical Pain: Enadoline 25 μg Produces Pain Relief Comparable to Morphine 10 mg

In a double-blind clinical study of patients with pain after obstetric or gynecologic surgery, enadoline 25 μg (intramuscular) produced similar pain relief to that of morphine 10 mg i.m., although the duration of analgesia was shorter for enadoline [1]. Enadoline 15 μg was superior to placebo but inferior to the 25 μg dose. The study also compared enadoline (2, 5, 15 μg) with an acetaminophen-codeine combination, where all treatments were ineffective analgesics at those lower doses [1].

Postsurgical Analgesia Clinical Trial Opioid Comparison

Kappa-Receptor Binding Affinity: Enadoline Ki = 0.11 nM vs. U-50,488 and Spiradoline

Enadoline exhibits a Ki of 0.11 nM for the κ-opioid receptor when evaluated against [3H]-U69593-labeled κ-sites, representing an affinity approximately 10- to 100-fold higher than that of the prototypical arylacetamide KOR agonist U-50,488 (Ki range ~1-10 nM depending on assay conditions) and higher than spiradoline . Comparative binding data indicate that R-84760, a novel KOR agonist, showed 5-17 times higher affinity for the κ-receptor than both enadoline and U-50,488, placing enadoline as an intermediate-affinity benchmark compound in the arylacetamide series [1].

Receptor Binding Affinity Selectivity

In Vivo Behavioral Potency: Enadoline ≥ Bremazocine > Spiradoline in Rhesus Monkey Schedule-Controlled Responding

In rhesus monkeys responding under a fixed-ratio (FR30) schedule of food reinforcement, enadoline exhibited the highest potency among six tested KOR agonists in producing dose-dependent decreases in schedule-controlled behavior [1]. The relative potency ranking was: enadoline ≥ bremazocine > Mr2033 ≥ cyclazocine = spiradoline > PD117302. At chronic intravenous infusion doses of 0.001 and 0.0032 mg/kg/hr, enadoline significantly decreased cocaine self-administration (0.01 mg/kg/injection), an effect shared with bremazocine and Mr2033 but distinct from the lower-potency arylacetamides [1].

Behavioral Pharmacology Potency Ranking Non-Human Primate

Neuroprotective Brain Exposure: Plasma Unbound Concentrations of 10-50 ng eq/mL Predict Brain ECF Levels

A rat brain microdialysis study of enadoline (CI-977) demonstrated that following subcutaneous doses of 0.3, 1.0, or 3.0 mg/kg, unbound plasma concentrations of 10-50 ng eq/mL were associated with neuroprotective effects [1]. Extent of rat plasma protein binding was measured at 77.5%. Critically, brain extracellular fluid (ECF) concentration-time profiles were nearly coincident with unbound plasma concentration-time profiles, yielding a brain-to-plasma unbound AUC ratio (AUCecf/AUCffplasma) of approximately unity [1]. This relationship was not observed for all KOR agonists in the same experimental paradigm.

Neuroprotection Brain Microdialysis Pharmacokinetics

Differential Clinical Side-Effect Profile: Enadoline Produces Visual Distortions and Dissociation Unlike Butorphanol or Hydromorphone

In a double-blind, placebo-controlled human study (n=6 with polysubstance abuse histories), enadoline (20-160 μg/70 kg i.m.) produced a distinct side-effect profile that differentiated it from butorphanol (mixed μ/κ agonist) and hydromorphone (μ agonist) [1]. Enadoline significantly increased measures of sedation, confusion, dizziness, visual distortions, feelings of depersonalization, and urinary output, whereas hydromorphone produced prototypic μ-opioid effects (respiratory depression, miosis, euphoria) and butorphanol was most similar to hydromorphone [1]. The highest enadoline dose (160 μg/70 kg) was not tolerated and led to psychotomimetic effects [1].

Human Pharmacology Side Effects KOR Agonist

Lack of Analgesic Efficacy in Dental Surgery Pain: Enadoline Fails to Differentiate from Placebo

In a double-blind, randomized clinical trial of patients with pain after surgical extraction of impacted molar teeth, enadoline failed to demonstrate analgesic efficacy superior to placebo, even at higher doses that maintained safety and tolerability [1]. The acetaminophen-codeine combination comparator was significantly more effective than both enadoline and placebo [1]. An initial study also failed to show any analgesic effect of enadoline versus the combination or placebo [1].

Dental Pain Negative Clinical Finding Translational Relevance

Primary Research Applications for Enadoline (CAS 124378-77-4) Based on Quantitative Evidence


Kappa-Opioid Receptor Binding and in Vitro Pharmacology Studies

Enadoline's sub-nanomolar Ki (0.11 nM) against [3H]-U69593-labeled κ-sites makes it a high-affinity radioligand competitor and reference agonist for receptor binding displacement assays and functional KOR activation studies . Its affinity is approximately 10-100× higher than U-50,488, positioning enadoline as a preferred high-potency tool for experiments requiring robust receptor occupancy at low concentrations. Researchers should select enadoline when maximal in vitro potency is required, or when comparative studies against lower-affinity arylacetamides (e.g., U-50,488, spiradoline) are being conducted [1].

Non-Human Primate Behavioral Pharmacology and Drug Discrimination Studies

Enadoline has been extensively characterized as a training drug in squirrel monkey drug discrimination procedures (training dose 0.0017 mg/kg i.m.), where it produces a reliable discriminative stimulus fully reproduced by other KOR agonists but not by μ- or δ-selective opioids . Additionally, enadoline demonstrated the highest behavioral potency among six KOR agonists in rhesus monkey operant responding paradigms (potency ranking: enadoline ≥ bremazocine > spiradoline) and effectively attenuated cocaine self-administration at 0.001-0.0032 mg/kg/hr i.v. [1]. Enadoline is therefore a benchmark tool for investigating KOR-mediated behavioral effects and their modulation of psychostimulant reinforcement in non-human primate models [2].

Clinical Pharmacology Studies of KOR-Mediated CNS Effects

Enadoline is one of the few highly selective KOR agonists to have been evaluated in controlled human laboratory studies, providing a characterized side-effect profile at defined intramuscular doses (20-160 μg/70 kg) . Enadoline reliably produces KOR-specific subjective effects including visual distortions, dissociation, and increased urinary output, distinguishing it from both μ-agonists (hydromorphone) and mixed μ/κ-agonists (butorphanol) . This human pharmacological dataset makes enadoline a reference standard for translational research aimed at understanding KOR-mediated central effects, screening novel KOR ligands for off-target subjective effects, or investigating KOR mechanisms in substance use disorder .

Neuroprotection and Cerebral Ischemia Preclinical Models

Enadoline has demonstrated efficacy in reducing infarction in a model of focal cerebral ischemia . Critically, brain microdialysis studies have established that unbound plasma enadoline concentrations of 10-50 ng eq/mL predict brain extracellular fluid concentrations (AUCecf/AUCffplasma ≈ 1.0) following systemic administration in rats [1]. This defined PK-PD relationship allows researchers to prospectively select doses that achieve target brain exposures for neuroprotection studies. Enadoline's validated brain penetration profile and established neuroprotective dose range make it suitable for investigating KOR-mediated neuroprotective mechanisms in preclinical stroke and traumatic brain injury models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enadoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.